1,5-Dichloro-2,3-dinitrobenzene
Overview
Description
1,5-Dichloro-2,3-dinitrobenzene is an organic compound with the molecular formula C6H2Cl2N2O4 . It is a derivative of benzene, where two chlorine atoms and two nitro groups are substituted at the 1,5 and 2,3 positions, respectively.
Mechanism of Action
Mode of Action
It is known that nitro compounds, like 1,5-dichloro-2,3-dinitrobenzene, can undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the target, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted product .
Biochemical Analysis
Biochemical Properties
The nitro group in 1,5-Dichloro-2,3-dinitrobenzene, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Cellular Effects
It is known that nitro compounds can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound could potentially interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .
Dosage Effects in Animal Models
It is known that nitro compounds can have various effects in animal models, depending on the dosage .
Metabolic Pathways
It is known that nitro compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that nitro compounds can have various effects on the transport and distribution of molecules within cells and tissues .
Subcellular Localization
It is known that nitro compounds can have various effects on the subcellular localization of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2,3-dinitrobenzene can be synthesized through the nitration of m-dichlorobenzene . The process involves the following steps :
Nitration: A well-stirred solution of potassium nitrate in concentrated sulfuric acid is prepared. m-Dichlorobenzene is added to this solution, causing the temperature to rise to 135-140°C. The mixture is maintained at 120-135°C for an additional hour.
Isolation: After cooling the reaction mixture, it is poured over crushed ice to precipitate the product. The precipitate is collected by suction filtration and dissolved in boiling ethanol. The solution is then cooled to crystallize the product.
Industrial Production Methods
Industrial production of this compound follows similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2,3-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Nucleophilic Substitution: Nucleophiles such as ammonia or amines in the presence of a base.
Major Products Formed
Reduction: 1,5-Diamino-2,3-dinitrobenzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dichloro-2,3-dinitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
1,5-Dichloro-2,3-dinitrobenzene can be compared with other similar compounds such as:
2,5-Dichloro-1,3-dinitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1,5-Dichloro-2,4-dinitrobenzene: Another isomer with distinct chemical properties and uses.
Properties
IUPAC Name |
1,5-dichloro-2,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)5(2-3)9(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRJNJHIDOWUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182842 | |
Record name | 3,5-Dichloro-1,2-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28689-08-9 | |
Record name | 1,5-Dichloro-2,3-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28689-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-1,2-dinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028689089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloro-1,2-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-1,2-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DICHLORO-1,2-DINITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV2SOC34W3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the crystal structure of 1,5-Dichloro-2,3-dinitrobenzene unique?
A1: this compound forms crystals that exhibit optical anomalies. This means their optical symmetry is lower than expected based on their external form and X-ray diffraction data. This anomaly arises from the crystal structure, where planes of molecules are disordered between two orientations within sectors of the crystal. This creates triclinic symmetry within an apparently orthorhombic unit cell. []
Q2: How does this disorder within the crystal structure affect the optical properties of this compound?
A2: The disorder within the crystal structure significantly impacts how light interacts with the material. Accurately calculating the refractive indices of this compound requires accounting for both the disorder and the optical interactions between the planes of molecules. Theoretical approaches have been used to model these interactions and estimate the refractive indices. []
Q3: What computational methods have been used to study this compound?
A3: Researchers have utilized various computational techniques to study this compound. Hartree-Fock (HF) calculations with 6-311+G(d,p) and 6-311++G(d,p) basis sets have been employed to determine the structural, vibrational, and electronic characteristics of the molecule. [] These calculations provide insights into the molecule's properties, including its vibrational modes and electronic transitions. Additionally, theoretical models incorporating the molecular disorder have been used to predict the material's refractive indices. []
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